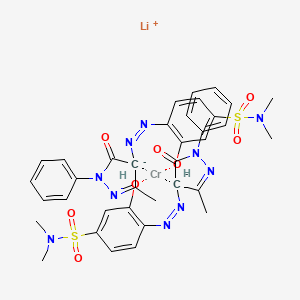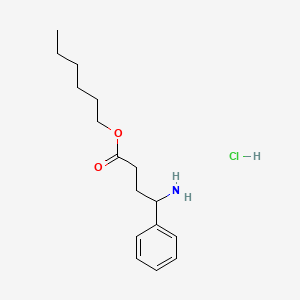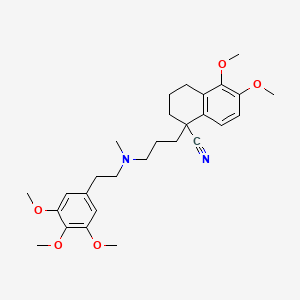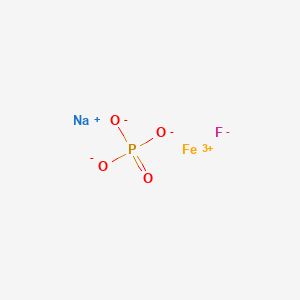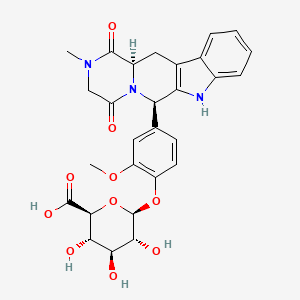
Tadalafil 3-methyl-4-glucuronide catechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes and reaction conditions for Tadalafil 3-Methyl-4-Glucuronide Catechol involve the glucuronidation of Tadalafil. This process typically requires the presence of glucuronic acid and specific enzymes that facilitate the conjugation reaction
化学反応の分析
Tadalafil 3-Methyl-4-Glucuronide Catechol undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions may involve reducing agents that convert the compound into its reduced forms.
Substitution: Substitution reactions can occur under specific conditions, where functional groups in the compound are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Tadalafil 3-Methyl-4-Glucuronide Catechol has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of Tadalafil.
Biology: Researchers study its effects on various biological pathways and its interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects and its role in the pharmacokinetics of Tadalafil.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of Tadalafil 3-Methyl-4-Glucuronide Catechol involves its interaction with specific enzymes and molecular targets. It is known to inhibit the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow .
類似化合物との比較
Tadalafil 3-Methyl-4-Glucuronide Catechol can be compared with other similar compounds, such as:
Tadalafil: The parent compound, used to treat erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: A PDE5 inhibitor similar to Tadalafil and Sildenafil.
The uniqueness of this compound lies in its specific glucuronidation, which affects its pharmacokinetics and metabolism compared to its parent compound and other similar PDE5 inhibitors.
特性
CAS番号 |
378788-18-2 |
|---|---|
分子式 |
C28H29N3O10 |
分子量 |
567.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methoxy-4-[(2R,8R)-6-methyl-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-2-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C28H29N3O10/c1-30-11-19(32)31-16(26(30)36)10-14-13-5-3-4-6-15(13)29-20(14)21(31)12-7-8-17(18(9-12)39-2)40-28-24(35)22(33)23(34)25(41-28)27(37)38/h3-9,16,21-25,28-29,33-35H,10-11H2,1-2H3,(H,37,38)/t16-,21-,22+,23+,24-,25+,28-/m1/s1 |
InChIキー |
DUTMSQQLIFZLLD-WAWVEDAYSA-N |
異性体SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC)NC6=CC=CC=C36 |
正規SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC)NC6=CC=CC=C36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


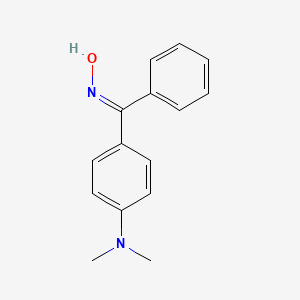

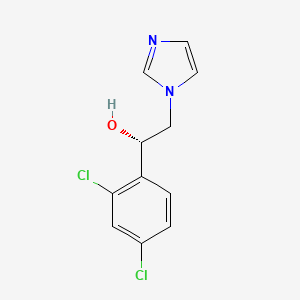
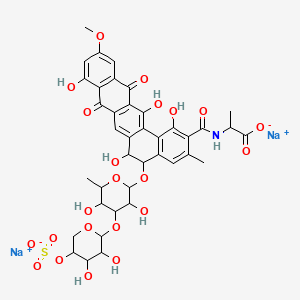
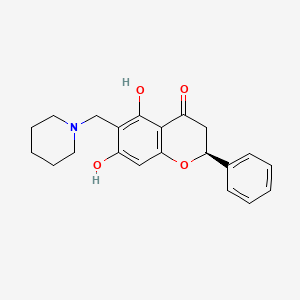


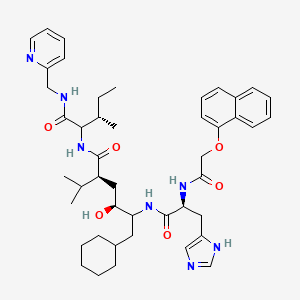
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
